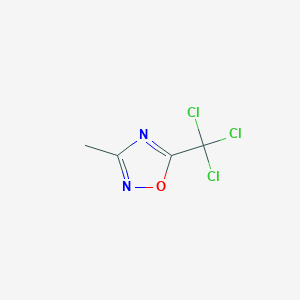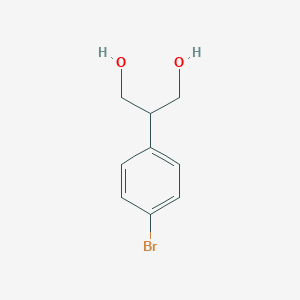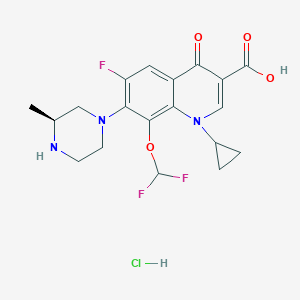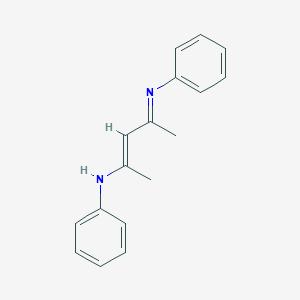
4-(Phenylamino)-2-(phenylimino)-3-pentene
Vue d'ensemble
Description
4-(Phenylamino)-2-(phenylimino)-3-pentene, also known as PAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAP is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Mass Spectrometry Studies
The compounds 4-(phenylamino)pent-3-en-2-ones, including 4-(Phenylamino)-2-(phenylimino)-3-pentene, have been studied using electron ionization mass spectrometry (EIMS). These studies focused on understanding the mass spectrometric decompositions of ortho-substituted derivatives of these compounds, revealing significant differences in fragmentation pathways compared to meta- and para-isomers. This research aids in the understanding of the structural and electronic effects in mass spectrometry analysis of similar compounds (Frański et al., 2003).
Catalysis and Oligomerization
4-(Phenylamino)-2-(phenylimino)-3-pentene has been used in the field of catalysis, particularly in the oligomerization of olefins. Research has shown its application when anchored to mesoporous supports and complexed with nickel. These complexes have demonstrated effectiveness in catalyzing ethylene and propylene oligomerization, contributing to advancements in the synthesis of polymers and other organic materials (Rossetto et al., 2015).
Molecular Switch Applications
Studies on (Z)-4-(phenylamino) pent-3-en-2-one (a related compound) have explored its potential as a molecular switch. Theoretical calculations and spectroscopic results indicate that this compound, due to its structural properties, could be used in the development of molecular switches, a key component in molecular electronics (Fahid et al., 2017).
Structural and Crystallography Studies
The structural characterization of derivatives of 4-(phenylamino)pent-3-en-2-one has been a subject of research in crystallography. These studies provide insights into the molecular and crystal structures, aiding in the understanding of the physical and chemical properties of these compounds, which is crucial for their application in various fields (Venter et al., 2010).
Material Synthesis
Research has also been conducted on the use of related beta-ketoimine compounds in material synthesis, such as the growth of ZnO using Metal-Organic Chemical Vapor Deposition (MOCVD). This research contributes to the development of new materials with potential applications in electronics, optics, and other technology sectors (Matthews et al., 2006).
Propriétés
IUPAC Name |
N-[(E)-4-phenyliminopent-2-en-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3/b14-13+,19-15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYOZUDBDQUBBL-ZHHXUOIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421728 | |
| Record name | 4-(Phenylamino)-2-(phenylimino)-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylamino)-2-(phenylimino)-3-pentene | |
CAS RN |
19164-92-2 | |
| Record name | 4-(Phenylamino)-2-(phenylimino)-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2E,4E)-4-(Phenylimino)-2-penten-2-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
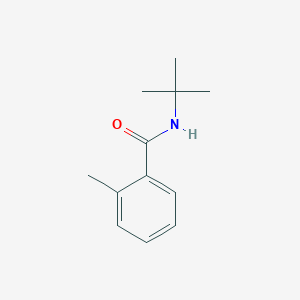
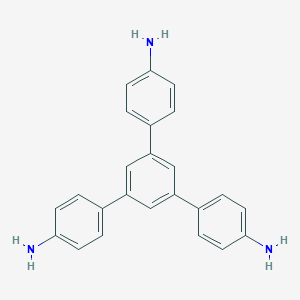
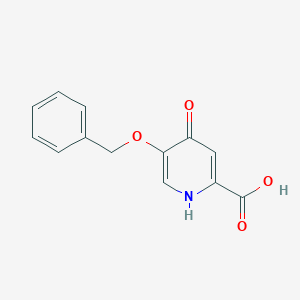
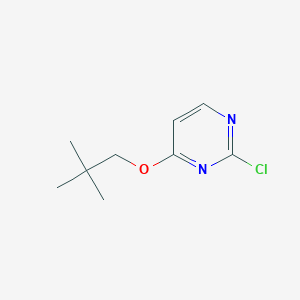
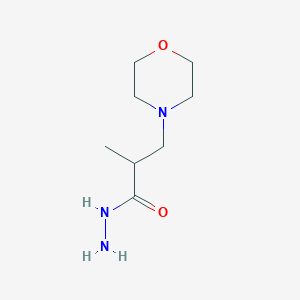

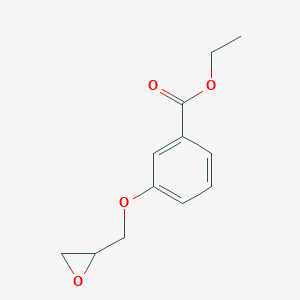

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
